6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline
Description
Chemical Structure and Properties The compound 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline is a halogenated quinoline derivative characterized by:
- Quinoline backbone: A fused benzene and pyridine ring system.
- Substituents: Bromine atoms at positions 6 and 8 on the quinoline ring. A 2-position substituent consisting of a biphenyl group, with one phenyl ring para-substituted by bromine.
- Molecular formula: C21H13Br3N.
- Molecular weight: ~519 g/mol (calculated).
Potential Applications Brominated quinolines are often explored in medicinal chemistry due to their ability to interact with biological targets. For example, derivatives with para-bromophenyl groups (e.g., ) exhibit anti-HIV activity by binding to reverse transcriptase .
Structure
3D Structure
Properties
IUPAC Name |
6,8-dibromo-2-[4-(4-bromophenyl)phenyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Br3N/c22-17-8-5-14(6-9-17)13-1-3-15(4-2-13)20-10-7-16-11-18(23)12-19(24)21(16)25-20/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBXHQNVDSVZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Br3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Bromination of Quinoline: The quinoline ring is brominated at the 6 and 8 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Suzuki-Miyaura Coupling: The brominated quinoline is then subjected to a Suzuki-Miyaura coupling reaction with 4-bromophenylboronic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen atoms or other functional groups.
Substitution: The bromine atoms in the compound make it suitable for nucleophilic substitution reactions, where bromine can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Debrominated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline
The compound can be synthesized through various methods involving bromination and coupling reactions. The typical synthetic route involves starting materials that allow for the introduction of the bromine substituents at the 6 and 8 positions of the quinoline ring. The process often employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl groups effectively.
Anticancer Properties
Recent studies have highlighted the antiproliferative properties of quinoline derivatives, including this compound. The compound exhibits significant activity against various cancer cell lines by targeting key pathways involved in cell proliferation and survival:
- Mechanism of Action : The compound is believed to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in tumor growth and metastasis. Inhibition of EGFR leads to cell cycle arrest and apoptosis in cancer cells .
- Activity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound can effectively reduce viability in breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .
Antimicrobial Activity
Quinoline derivatives have also been recognized for their antimicrobial properties . The ability of this compound to inhibit microbial DNA gyrase positions it as a potential lead compound for developing new antibiotics .
- Target Pathways : By disrupting bacterial DNA replication, quinolines can lead to bacterial cell death, making them effective against a range of pathogens .
Case Studies
- Antiproliferative Screening : A study focused on synthesizing new quinoline hybrids demonstrated that this compound exhibited superior antiproliferative activity compared to standard chemotherapeutic agents. This study utilized various assays to confirm its efficacy against multiple cancer types .
- Mechanistic Studies : Research investigating the molecular mechanisms revealed that the compound induces apoptosis via mitochondrial pathways, further supporting its potential as an anticancer agent .
- Hybridization Studies : Hybrid compounds combining quinoline with other pharmacophores have shown enhanced biological activity. For instance, derivatives that incorporate oxadiazole motifs alongside quinoline structures have been synthesized and evaluated for dual anticancer and antimicrobial activities .
Mechanism of Action
The mechanism by which 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline exerts its effects involves several pathways:
DNA Intercalation: The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with cellular signaling pathways by binding to specific receptors or proteins involved in signal transduction.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline with analogs:
Key Observations :
- Halogen Effects : The target compound’s three bromine atoms increase molecular weight and lipophilicity compared to analogs with fewer halogens (e.g., ). Bromine’s electron-withdrawing nature may enhance electrophilic reactivity .
- Functional Group Diversity :
- Morpholinyl () : Introduces polar O and N atoms, improving solubility in polar solvents.
- Carboxylic Acid () : Enhances hydrogen-bonding capacity and acidity (pKa ~4-5), influencing bioavailability .
- Fluorine () : Smaller and more electronegative than Br, altering electronic properties without significant steric effects .
Anti-HIV Activity
- The target compound’s para-bromophenyl group is structurally similar to derivatives in , which showed strong binding to HIV reverse transcriptase. However, the absence of a hydrazide group in the target may reduce its potency compared to ’s compound .
Enzyme Modulation
- ’s morpholinyl derivative is associated with TLR9 and β-lactamase interactions, suggesting that nitrogen-containing substituents may target enzymes differently than bromophenyl groups .
- In , bromine positioning (e.g., 4-bromophenyl vs. bromothiophene) critically influenced direct-acting antiviral (DAA) activity. The target’s 6,8-dibromo configuration may optimize steric and electronic interactions for similar applications .
Key Research Findings
Substituent Position Matters: Bromine at positions 6 and 8 (target) vs. 4 () alters electronic density on the quinoline ring, affecting binding to biological targets . Para-substituted aryl groups (e.g., 4-bromophenyl in the target) enhance planar stacking interactions with enzymes, as seen in HIV reverse transcriptase inhibition .
Functional Groups Dictate Solubility :
- Polar groups like morpholine () improve aqueous solubility, whereas lipophilic bromophenyl groups (target) may enhance membrane permeability .
Halogen Count Influences Toxicity :
- The target’s three bromine atoms could increase cytotoxicity compared to di-bromo analogs (), necessitating careful toxicity profiling .
Biological Activity
6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline is a member of the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article synthesizes existing literature on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a quinoline core with two bromine substituents and a biphenyl moiety, which may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The following points summarize key findings:
- Mechanism of Action : Quinoline derivatives are believed to exert their anticancer effects through various mechanisms, including inhibition of DNA synthesis and interference with cell cycle progression. For instance, compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .
-
Case Studies :
- A study demonstrated that quinoline derivatives could induce apoptosis in cancer cells by activating caspase pathways. This suggests that this compound may similarly promote programmed cell death in malignancies .
- Another investigation into related compounds revealed significant cytotoxicity against various cancer cell lines, indicating the potential for further exploration of this specific derivative.
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been extensively studied. The following aspects are noteworthy:
- Broad-Spectrum Activity : Research indicates that quinolines exhibit activity against a range of pathogens, including bacteria and fungi. The presence of halogen substituents in the structure is often correlated with enhanced antimicrobial potency .
-
Specific Findings :
- In vitro assays showed that similar compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess comparable activity .
- A study assessing the structure-activity relationship (SAR) of quinolines indicated that modifications in substituents significantly affect their antimicrobial efficacy, emphasizing the importance of the bromine groups in enhancing activity against resistant strains .
Data Summary
Q & A
Basic: What are the standard synthetic routes for preparing 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline?
Answer:
The synthesis typically involves multi-step halogenation and cross-coupling reactions. A common approach includes:
Quinoline Core Functionalization : Bromination at the 6- and 8-positions of quinoline using brominating agents like (N-bromosuccinimide) or under controlled conditions to ensure regioselectivity .
Suzuki-Miyaura Coupling : Introducing the 4-(4-bromophenyl)phenyl group via palladium-catalyzed cross-coupling. For example, reacting 6,8-dibromoquinoline with 4-(4-bromophenyl)phenylboronic acid using as a catalyst, as a base, and as a solvent at 80–90°C for 48 hours .
Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) and recrystallization (e.g., ethanol) yield the final product.
Basic: How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation:
Crystallization : Grow single crystals via slow evaporation in solvents like ethanol or DCM.
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation ().
Refinement : Employ the SHELX suite (e.g., SHELXL) for structure solution and refinement. The software resolves atomic positions, bond lengths, and angles, confirming the bromine substitution pattern and aryl group connectivity .
Advanced: How can researchers resolve conflicting NMR data arising from diastereotopic protons or dynamic effects?
Answer:
Conflicts in -NMR data (e.g., unexpected splitting or integration) may arise due to:
Diastereotopic Protons : Use - COSY or NOESY to identify coupling networks.
Dynamic Exchange : Variable-temperature NMR (e.g., 25°C to –40°C) can slow exchange processes, revealing hidden peaks .
Complementary Techniques : -NMR and HRMS validate molecular weight and functional groups, reducing ambiguity .
Advanced: What strategies optimize regioselectivity during bromination of the quinoline core?
Answer:
Regioselectivity challenges in bromination (e.g., competing 6- vs. 8-position substitution) require:
Directing Groups : Introduce temporary substituents (e.g., –NO) to steer bromination, followed by removal .
Solvent and Catalyst Screening : Polar aprotic solvents (e.g., ) and Lewis acids (e.g., ) enhance selectivity .
Computational Modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- and -NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and quaternary carbons. The bromine isotope effect () may split signals .
HRMS : Confirm molecular formula via exact mass (e.g., , expected ) .
IR Spectroscopy : Identify C–Br stretches (~500–600 cm) and quinoline ring vibrations (~1600 cm) .
Advanced: How does computational chemistry aid in understanding the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
Electron Distribution : HOMO-LUMO gaps predict reactivity (e.g., susceptibility to nucleophilic attack at bromine sites).
Non-Covalent Interactions : AIM (Atoms in Molecules) analysis reveals halogen bonding between bromine and aromatic π-systems, influencing crystal packing .
Reaction Mechanisms : Transition state modeling for Suzuki coupling explains catalytic cycles and byproduct formation .
Methodological: What safety protocols are critical when handling brominated intermediates?
Answer:
Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
Waste Management : Segregate brominated waste for professional disposal to prevent environmental contamination .
Advanced: How to analyze discrepancies in XRD data refinement for this compound?
Answer:
Discrepancies (e.g., high R-factors) may stem from:
Disorder in Crystal Lattice : Use the SQUEEZE tool in PLATON to model solvent molecules or disordered regions.
Twinned Crystals : Implement twin law refinement in SHELXL .
Validation Tools : Check CIF files with checkCIF (IUCr) to identify symmetry or thermal motion errors.
Advanced: What are the challenges in scaling up the synthesis while maintaining purity?
Answer:
Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize reaction times.
Byproduct Mitigation : Adjust stoichiometry (e.g., limit excess ) and employ scavengers (e.g., ) to quench residual bromine .
Continuous Flow Systems : Improve heat transfer and mixing efficiency for reproducible yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
